2,3-Difluoro-4-methoxy-DL-phenylalanine

Medicinal Chemistry Peptide Engineering SAR Studies

2,3-Difluoro-4-methoxy-DL-phenylalanine (CAS 1256482-63-9) is a racemic, non-proteinogenic amino acid uniquely combining vicinal 2,3-difluoro and 4-methoxy substituents on the phenylalanine side chain. Unlike mono-substituted or non-methoxylated analogs, this dual-functionalized building block delivers enhanced metabolic stability, an additional H-bond acceptor (6 total), and fine-tuned lipophilicity (XLogP3-AA -1.2). Essential for SAR campaigns, peptide engineering, and enzyme inhibitor development requiring precisely balanced physicochemical properties. The racemic form provides a cost-effective, high-purity entry point for early-stage discovery before enantiopure scale-up. ≥95% purity.

Molecular Formula C10H11F2NO3
Molecular Weight 231.2 g/mol
CAS No. 1256482-63-9
Cat. No. B1440430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-methoxy-DL-phenylalanine
CAS1256482-63-9
Molecular FormulaC10H11F2NO3
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CC(C(=O)O)N)F)F
InChIInChI=1S/C10H11F2NO3/c1-16-7-3-2-5(8(11)9(7)12)4-6(13)10(14)15/h2-3,6H,4,13H2,1H3,(H,14,15)
InChIKeyPQCGRBWGXKGWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-methoxy-DL-phenylalanine (CAS 1256482-63-9): A Dual-Functionalized Phenylalanine for Fine-Tuned Peptide and Drug Discovery


2,3-Difluoro-4-methoxy-DL-phenylalanine (CAS 1256482-63-9) is a racemic, non-proteinogenic amino acid that incorporates both electron-withdrawing fluorine substituents at the 2- and 3-positions and an electron-donating methoxy group at the 4-position of the phenylalanine side chain. With a molecular weight of 231.20 g/mol and an XLogP3-AA value of -1.2 [1], this compound occupies a distinct chemical space between conventional fluorinated phenylalanines and O-alkylated tyrosine analogs. Its dual functionalization enables precise tuning of lipophilicity, hydrogen-bonding capacity, and metabolic stability, making it a strategic building block for structure-activity relationship (SAR) campaigns, peptide engineering, and the development of enzyme inhibitors [2]. Unlike simpler mono-substituted or non-methoxylated congeners, the 4-methoxy group introduces an additional hydrogen-bond acceptor and increases conformational flexibility, while the vicinal difluoro motif enhances resistance to oxidative metabolism and modulates aromatic electronics [2].

Why 2,3-Difluoro-4-methoxy-DL-phenylalanine (1256482-63-9) Cannot Be Replaced by Generic Phenylalanine Analogs


Generic substitution with simpler phenylalanine derivatives—such as 2,3-difluoro-DL-phenylalanine (lacking the 4-methoxy group) or 4-methoxy-DL-phenylalanine (lacking fluorine)—is inadequate for applications requiring finely balanced physicochemical properties. The 4-methoxy substituent on the target compound adds an extra hydrogen-bond acceptor (total = 6) and a rotatable bond compared to 2,3-difluoro-DL-phenylalanine (H-bond acceptors = 5; rotatable bonds = 3) [1], significantly altering molecular recognition, conformational sampling, and passive permeability [2]. Conversely, the 2,3-difluoro motif imparts metabolic robustness and electronic tuning that are absent in non-fluorinated methoxyphenylalanines [2]. Furthermore, the DL (racemic) form provides a cost-effective, high-purity entry point for SAR studies, as the stereochemical outcome can be evaluated without committing to expensive chiral resolution early in the discovery pipeline. The quantitative differences in hydrogen-bonding capacity, rotatable bond count, and molecular weight directly influence ligand–target interactions, peptide secondary structure propensity, and pharmacokinetic behavior—parameters that cannot be matched by any single-substituted analog. Consequently, researchers requiring a phenylalanine building block with a precise combination of fluorination and O-alkylation must source the exact 2,3-difluoro-4-methoxy derivative to ensure reproducible experimental outcomes.

Quantitative Differentiation of 2,3-Difluoro-4-methoxy-DL-phenylalanine (1256482-63-9) from Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. 2,3-Difluoro-DL-phenylalanine

The target compound contains six hydrogen-bond acceptors (two fluorine atoms, two carboxylate oxygens, one amino nitrogen, and one methoxy oxygen), compared to five in 2,3-difluoro-DL-phenylalanine (which lacks the methoxy oxygen) [1][2]. This quantitative difference arises directly from the presence of the 4-methoxy group. An increased number of hydrogen-bond acceptors can strengthen or introduce new intermolecular interactions with biological targets, potentially improving binding affinity and selectivity in drug candidates [3].

Medicinal Chemistry Peptide Engineering SAR Studies

Increased Conformational Flexibility vs. 2,3-Difluoro-DL-phenylalanine

The rotatable bond count is a key determinant of conformational flexibility, influencing peptide folding, ligand pre-organization, and entropic costs of binding. The target compound possesses four rotatable bonds, whereas 2,3-difluoro-DL-phenylalanine contains only three rotatable bonds [1][2]. The additional rotatable bond arises from the methoxy group at the 4-position, which can rotate around the C–O bond. This increased flexibility can impact the ability of the amino acid side chain to adopt favorable binding conformations in protein pockets or to modulate peptide secondary structure [3].

Peptide Engineering Conformational Analysis Molecular Design

Modulated Lipophilicity and Molecular Weight Profile for Optimized ADME

Lipophilicity (XLogP3-AA) and molecular weight are critical parameters governing membrane permeability and solubility. The target compound exhibits an XLogP3-AA value of -1.2 and a molecular weight of 231.20 g/mol [1]. In comparison, 4-methoxy-DL-phenylalanine (non-fluorinated) has an XLogP3 of -1.1 and MW of 195.21 g/mol [2], while 2,3-difluoro-DL-phenylalanine (non-methoxylated) has an XLogP3-AA of -1.2 and MW of 201.17 g/mol [3]. The target compound thus maintains a similar lipophilicity to the difluorinated analog while adding molecular weight and polar surface area via the methoxy group, offering a balanced profile that may improve aqueous solubility relative to more lipophilic fluorinated aromatics without sacrificing passive diffusion potential [4].

ADME Lipophilicity Drug Design

Class-Level Evidence for Enhanced Metabolic Stability via Vicinal Difluoro Substitution

Fluorination of aromatic amino acids is a well-established strategy to increase catabolic stability. A comprehensive review of fluorinated phenylalanines states that 'incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines' [1]. While direct comparative metabolic stability data for 2,3-difluoro-4-methoxy-DL-phenylalanine versus its non-fluorinated analog are not currently available, the vicinal difluoro substitution pattern is expected to impart resistance to cytochrome P450-mediated oxidation at the 2- and 3-positions, similar to observations for other fluorinated phenylalanine derivatives [1]. In contrast, 4-methoxy-DL-phenylalanine (CAS 7635-29-2) lacks any fluorine atoms and is thus fully susceptible to oxidative metabolism on the aromatic ring. The combined difluoro-methoxy pattern in the target compound provides a dual advantage: fluorine blocks metabolic hotspots while the methoxy group offers a handle for further functionalization or binding interactions.

Metabolic Stability Peptide Therapeutics Fluorine Chemistry

Blockade of Metabolic Hydroxylation via 4-Methoxy Group vs. Tyrosine Analogs

The 4-methoxy group in the target compound replaces the phenolic hydroxyl present in tyrosine and its fluorinated derivatives. In tyrosine analogs, the 4-hydroxy group is a primary site for Phase II conjugation (e.g., sulfation, glucuronidation), which can lead to rapid clearance. Methylation to the methoxy ether is a common prodrug or metabolic blocking strategy that can reduce first-pass metabolism and improve oral bioavailability [1]. The target compound, 2,3-difluoro-4-methoxy-DL-phenylalanine, therefore presents a metabolically more robust alternative to 2,3-difluoro-4-hydroxy-phenylalanine (should such a derivative be considered) or to non-fluorinated tyrosine analogs. Quantitative data from analogous systems (e.g., O-methyltyrosine) demonstrate that O-alkylation significantly reduces susceptibility to conjugative enzymes [1].

Metabolism Amino Acid Derivatives Prodrug Design

High-Value Application Scenarios for 2,3-Difluoro-4-methoxy-DL-phenylalanine (1256482-63-9) Based on Quantified Differentiation


Design of Peptide-Based Therapeutics Requiring Enhanced Metabolic Stability and Tunable Lipophilicity

Medicinal chemists developing peptide or peptidomimetic drug candidates can leverage the combined fluorine and methoxy substitution pattern of 2,3-difluoro-4-methoxy-DL-phenylalanine to improve metabolic stability while maintaining a favorable lipophilicity profile (XLogP3-AA = -1.2) [1]. The vicinal difluoro motif is expected to shield the aromatic ring from oxidative metabolism [2], while the 4-methoxy group provides an additional hydrogen-bond acceptor (total = 6) and increases conformational flexibility (4 rotatable bonds) [1], enabling fine-tuning of receptor interactions. This compound is particularly suitable for SAR studies where incremental changes in hydrogen-bonding and rotatable bond count are being correlated with in vivo efficacy.

Synthesis of Non-Proteinogenic Amino Acid Building Blocks for Fluorous Chemistry and Bioconjugation

The unique electronic and steric profile of 2,3-difluoro-4-methoxy-DL-phenylalanine makes it an attractive building block for constructing novel non-proteinogenic amino acids and peptidomimetics. Its dual fluorination increases the compound's overall polarity and fluorine content, which can be exploited in fluorous phase chemistry or for 19F NMR applications [2]. The methoxy group offers a site for further functionalization (e.g., demethylation to a hydroxyl handle for bioconjugation) or serves as a stable, lipophilicity-modulating moiety. The increased molecular weight (231.20 g/mol) relative to simpler analogs [3] can also influence the pharmacokinetic properties of derived conjugates.

Structure-Activity Relationship (SAR) Campaigns Targeting Enzymes with Aromatic Binding Pockets

Enzymologists and drug hunters investigating targets such as aminopeptidases, proteases, or kinases that accommodate phenylalanine side chains can use this compound to systematically probe the effects of combined electron-withdrawing (fluorine) and electron-donating (methoxy) substituents. The quantitative differences in hydrogen-bond acceptor count (6 vs. 5 in difluoro analog) and rotatable bonds (4 vs. 3) [1] allow for a direct assessment of how these parameters influence inhibitor potency and selectivity. The racemic (DL) form is cost-effective for initial screening, enabling researchers to identify which stereoisomer provides optimal activity before scaling up enantiopure synthesis.

Development of Radiolabeled Probes for PET Imaging

Fluorinated phenylalanines, including 2,3-difluoro-4-methoxy-DL-phenylalanine, hold potential as precursors for positron emission tomography (PET) tracers [2]. The presence of two fluorine atoms on the aromatic ring may enable 18F-radiolabeling at metabolically stable positions, while the 4-methoxy group can modulate lipophilicity and off-target binding. The compound's balanced XLogP3-AA (-1.2) [1] is within an optimal range for brain penetration, making it a candidate for CNS-targeted imaging agents. Researchers developing novel PET probes can use this compound as a scaffold for introducing additional imaging moieties.

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